

The 2-Aminobenzothiazole Scaffold: A Technical Guide to Anticancer Drug Discovery

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Compound of Interest

	4-Methoxy-7-
Compound Name:	<i>morpholinobenzo[d]thiazol-2-amine</i>
Cat. No.:	B1599785

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Introduction: The Privileged Scaffold in Oncology

The quest for novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular frameworks, known as "privileged scaffolds," have emerged as exceptionally fruitful starting points for drug discovery.^[1] The 2-aminobenzothiazole core, a heterocyclic system comprising a fused benzene and thiazole ring with a critical amino group at the 2-position, is a prime example of such a scaffold.^[2] Its remarkable versatility allows for facile chemical modification, enabling the exploration of vast chemical spaces and the optimization of interactions with a wide array of biological targets implicated in cancer.^{[3][4]} This technical guide provides an in-depth exploration of the 2-aminobenzothiazole scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, mechanisms of action, and the experimental methodologies crucial for its evaluation as a potential anticancer therapeutic.

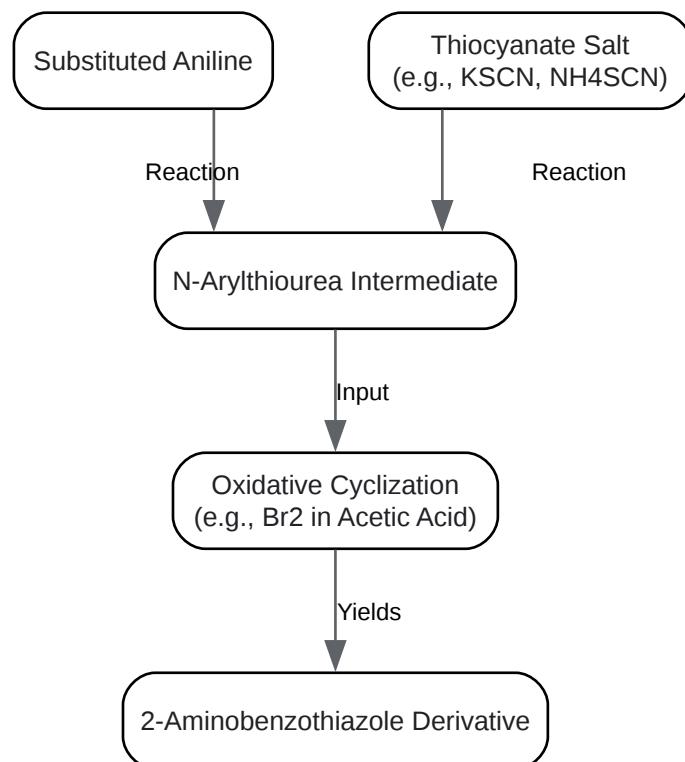
I. Synthetic Strategies: Building the Core and its Analogs

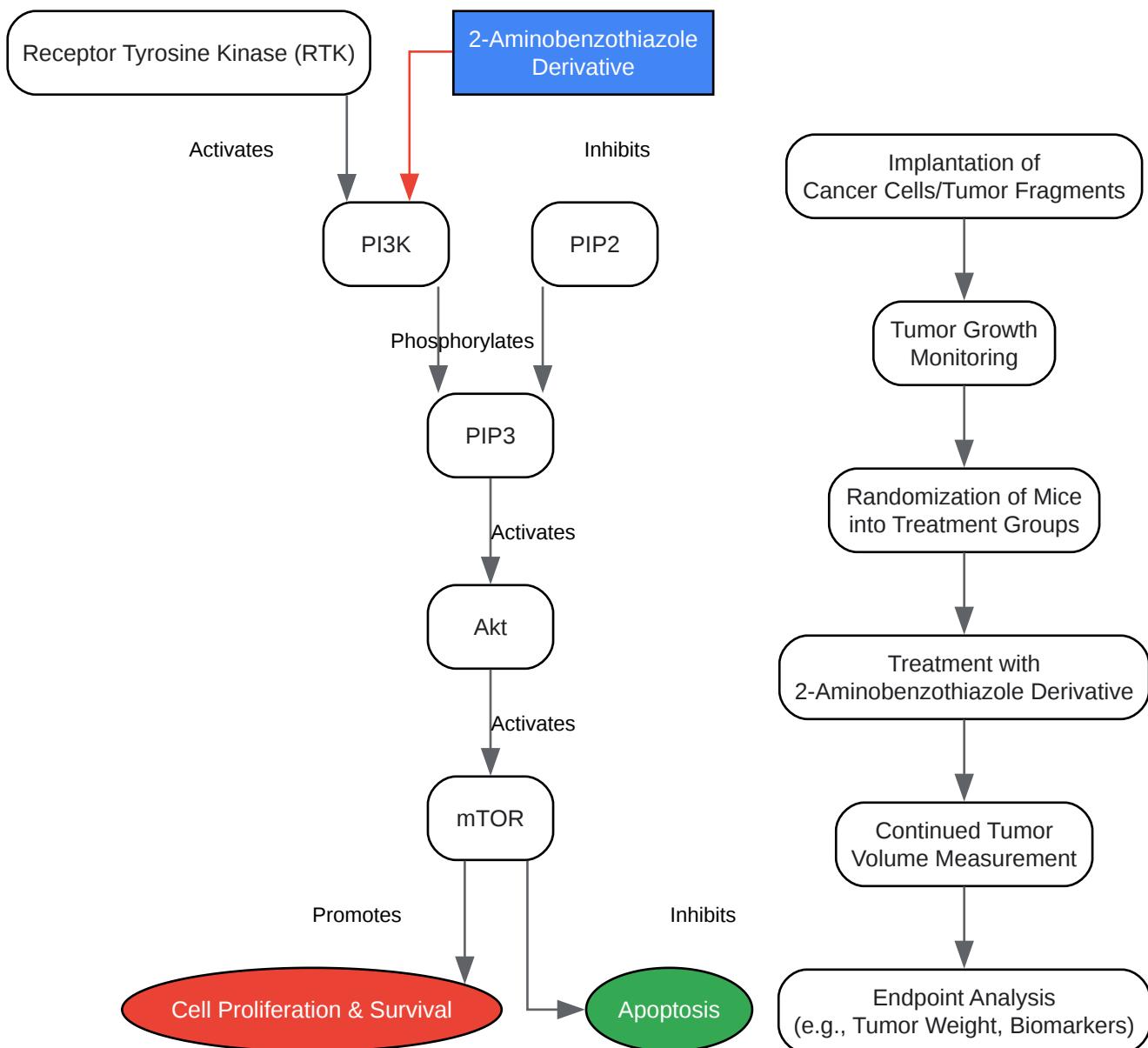
The synthetic accessibility of the 2-aminobenzothiazole scaffold is a key driver of its prominence in drug discovery. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

A. Classical Synthesis: The Hugershoff Reaction

A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of N-arylthioureas. This method is valued for its simplicity and the ready availability of starting materials.

Conceptual Workflow of the Hugershoff Reaction:





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